molecular formula C12H13NO2 B13677149 1-(Isoquinolin-1-yl)propane-1,3-diol

1-(Isoquinolin-1-yl)propane-1,3-diol

Cat. No.: B13677149
M. Wt: 203.24 g/mol
InChI Key: FETKOOIDSVQGHV-UHFFFAOYSA-N
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Description

1-(Isoquinolin-1-yl)propane-1,3-diol is a chemical compound with the molecular formula C12H17NO2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

The synthesis of 1-(Isoquinolin-1-yl)propane-1,3-diol can be achieved through several synthetic routes. One common method involves the reaction of isoquinoline with propane-1,3-diol under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(Isoquinolin-1-yl)propane-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinoline derivatives, while reduction can lead to the formation of tetrahydroisoquinoline derivatives .

Scientific Research Applications

1-(Isoquinolin-1-yl)propane-1,3-diol has several applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. Additionally, it may be used in the study of enzyme mechanisms and as a ligand in coordination chemistry .

Comparison with Similar Compounds

1-(Isoquinolin-1-yl)propane-1,3-diol can be compared with other similar compounds, such as 2-(1,2,3,4-Tetrahydro-isoquinolin-1-yl)-propane-1,3-diol and 2-(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propane-1,3-diol . These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

1-isoquinolin-1-ylpropane-1,3-diol

InChI

InChI=1S/C12H13NO2/c14-8-6-11(15)12-10-4-2-1-3-9(10)5-7-13-12/h1-5,7,11,14-15H,6,8H2

InChI Key

FETKOOIDSVQGHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2C(CCO)O

Origin of Product

United States

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